molecular formula C14H14N2O B329323 N-(4-methylbenzyl)isonicotinamide

N-(4-methylbenzyl)isonicotinamide

Cat. No.: B329323
M. Wt: 226.27 g/mol
InChI Key: SGDTYNBNLNOSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)isonicotinamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position and a 4-methylbenzyl group attached to the nitrogen atom of the carboxamide. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)isonicotinamide typically involves the reaction of 4-methylbenzylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylbenzyl)isonicotinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylbenzyl)isonicotinamide is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-9H,10H2,1H3,(H,16,17)

InChI Key

SGDTYNBNLNOSBZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2

Origin of Product

United States

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